2-Methyl-2-pentenal
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Methyl-2-pentenal is the atmospheric ozone . This compound is highly reactive towards atmospheric photo-oxidants due to the presence of an olefinic bond .
Mode of Action
The interaction of this compound with its target, the atmospheric ozone, leads to a process known as ozonolysis . The sequence of reaction steps was established, and the system of kinetics equations was modeled using MESMER . In the first step, a primary ozonide is formed, which then decomposes along two pathways .
Biochemical Pathways
The ozonolysis of this compound affects several biochemical pathways. The principal ozonolysis products are propanal, methylglyoxal, ethylformate, and a secondary ozonide . An interesting competition between sequential reaction steps and well-skipping is found, which leads to an inversion of the expected methylglyoxal/propanal product ratio at temperatures below 210 K .
Pharmacokinetics
It’s known that the atmospheric behavior of the volatile organic compounds depends on their chemical structure, polarity, and solubility in water .
Result of Action
The ozonolysis of this compound leads to the formation of various types of oxygenated volatile organic compounds . These compounds influence atmospheric chemistry through the formation of tropospheric ozone and the production of secondary organic aerosol (SOA) . They can also be a source of OH radicals .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Its emission is influenced by various physical and meteorological parameters such as temperature, solar radiation intensity, or humidity . Although these unsaturated oxygenated compounds have been detected in the atmosphere at concentrations on the order of only a few parts per billion by volume (ppbv), their concentration may increase due to global warming . Furthermore, their use as flavoring agents in the food industry constitutes another source of their presence in the atmosphere .
Biochemical Analysis
Cellular Effects
It has been reported that trans-2-pentenal, a similar compound, showed marked inhibition of carcinoma cells growth
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methyl-2-pentenal, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied. It is known that the compound has a boiling point of 409.15 K , suggesting that it may be relatively stable under normal laboratory conditions.
Preparation Methods
2-Methyl-2-pentenal can be synthesized through several methods. One common synthetic route involves the aldol condensation of propionaldehyde. In this process, propionaldehyde is mixed with a nitrogenous organic base and an organic acid, and the mixture is stirred to react. Water is then added to wash the product, resulting in the formation of this compound . Another method involves the use of a phase transfer catalyst and a base solution, followed by refluxing and distillation to obtain the desired compound .
Chemical Reactions Analysis
2-Methyl-2-pentenal undergoes various chemical reactions, including oxidation, reduction, and ozonolysis. In oxidation reactions, it can be converted to carboxylic acids or other oxygenated products. Reduction reactions typically yield alcohols. Ozonolysis of this compound produces several products, including propanal, methylglyoxal, ethylformate, and secondary ozonides . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2-Methyl-2-pentenal has several scientific research applications. It is used as a volatile flavor compound in food products such as chives, onions, and leeks . Additionally, it has been studied for its potential use in controlling soil-borne diseases in agriculture, particularly in bananas . In the field of chemistry, it is used in photochemical and ozonolysis studies . Its unique properties make it valuable in various industrial and research applications.
Comparison with Similar Compounds
2-Methyl-2-pentenal can be compared to other similar compounds such as 2-methyl-2-pentene, 2-methyl-2-butenal, and 2-methyl-3-ethylacrolein . These compounds share similar structural features but differ in their chemical reactivity and applications. For instance, 2-methyl-2-pentene is used in photochemical studies, while 2-methyl-2-butenal is used in flavor and fragrance applications . The unique combination of its structure and reactivity makes this compound distinct in its applications and chemical behavior.
Properties
IUPAC Name |
(E)-2-methylpent-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEYZABHVQLHAF-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884735 | |
Record name | (E)-2-Methyl-2-pentenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to yellow-green mobile liquid; powerful grassy green, slightly fruity aroma | |
Record name | 2-Methyl-2-pentenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in ether, benzene, methanol, soluble (in ethanol) | |
Record name | 2-Methyl-2-pentenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.855-0.865 | |
Record name | 2-Methyl-2-pentenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
14250-96-5, 623-36-9 | |
Record name | (E)-2-Methyl-2-pentenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14250-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyl-2-pentenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2-pentenal, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014250965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-2-PENTENAL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9464 | |
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Record name | 2-Pentenal, 2-methyl-, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pentenal, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-2-Methyl-2-pentenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpent-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-2-Methyl-2-pentenal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-2-PENTENAL, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98QAG1U530 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methyl-2-pentenal?
A1: The molecular formula of this compound is C6H10O, and its molecular weight is 98.14 g/mol.
Q2: How can this compound be identified and quantified in complex mixtures?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for analyzing this compound in complex mixtures like onion and shallot volatiles. [] Headspace solid-phase microextraction (HS-SPME) serves as a valuable pre-treatment method for volatile compound extraction prior to GC-MS analysis. [, ]
Q3: Are there any alternative analytical techniques for this compound analysis?
A3: Besides GC-MS, surface desorption atmospheric pressure chemical ionization mass spectrometry (SDAPCI-MS) has been explored for directly fingerprinting condiment vegetables, including leeks, where this compound is a significant component. []
Q4: What are the primary methods for synthesizing this compound?
A4: this compound can be synthesized through several pathways: * Aldol Condensation: This common method utilizes the self-condensation of propionaldehyde in the presence of a catalyst, such as a base or anion-exchange resins. [, , , , , , ] * Thermal Degradation: Heating S-(1-propenyl)-L-cysteine sulfoxide, the lachrymatory precursor of onion, in a controlled environment with sufficient water content generates this compound as a major degradation product. []
Q5: How does the choice of catalyst impact the synthesis of this compound via aldol condensation?
A5: The catalyst significantly affects the yield and selectivity of this compound during aldol condensation. Solid base catalysts like K2CO3/Al2O3 have shown good activity for this reaction. [, ] Additionally, anion exchange resins in aqueous media provide a greener approach to catalyzing both self and cross-aldol condensation reactions involving propanal, yielding this compound as a major product. []
Q6: Are there any challenges associated with the synthesis of this compound?
A6: The aldol condensation of propionaldehyde can lead to the formation of byproducts like 2-methylpentanal and heavier condensation products. [] Controlling reaction conditions and optimizing the catalyst system is crucial to enhance the selectivity toward this compound. []
Q7: How does water influence the thermal degradation of the onion lachrymatory precursor to produce this compound?
A7: The presence of water above a certain threshold (greater than 20%) is crucial for the formation of this compound during the thermal degradation of S-(1-propenyl)-L-cysteine sulfoxide. [] This suggests that hydrolysis reactions play a significant role in the formation of this specific volatile compound.
Q8: Is this compound a stable compound?
A8: As an α,β-unsaturated aldehyde, this compound is susceptible to oxidation, polymerization, and various addition reactions, particularly in the presence of nucleophiles or under acidic conditions. Its stability is also influenced by factors like temperature, light exposure, and the presence of other reactive species.
Q9: What is the environmental fate of this compound released into the atmosphere?
A11: this compound, like many volatile organic compounds, reacts with atmospheric oxidants such as hydroxyl radicals (OH), nitrate radicals (NO3), and ozone (O3). [] These reactions initiate a series of degradation processes, ultimately leading to the formation of secondary organic aerosols and other atmospheric species.
Q10: Are there any studies on the kinetics of this compound's atmospheric reactions?
A12: Yes, kinetic studies have been conducted on the gas-phase reaction between ozone and this compound at atmospheric pressure. [] These investigations contribute to understanding the compound's atmospheric lifetime and its role in tropospheric ozone formation.
Q11: Have computational methods been applied to study this compound?
A13: Computational chemistry has been used to investigate the ozonolysis mechanism of this compound. [] Density functional theory (DFT) calculations, coupled with Master Equation modeling, have provided insights into the reaction pathways, rate constants, and product branching ratios for this atmospherically relevant reaction.
Q12: Are there any QSAR models developed for this compound or related compounds?
A12: Currently, there's limited information available regarding specific QSAR models developed for this compound.
Q13: What is the significance of this compound in food chemistry?
A15: this compound significantly contributes to the flavor and aroma profile of various alliums, particularly onions. [] Its concentration and sensory perception can vary depending on the onion variety, processing methods, and storage conditions. [, , ]
Q14: Are there any studies investigating the impact of food processing on this compound content?
A16: Yes, research has explored how processing techniques like freeze-drying affect the volatile sulfur compounds in onions, including this compound. [] These studies provide insights into flavor changes during food processing and preservation.
Q15: Has the potential use of this compound in drug synthesis been explored?
A17: While not a direct target, this compound serves as a starting material in the multi-step synthesis of an intermediate compound used in the production of Evacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor. []
Q16: Does this compound have any known biological activity?
A18: Limited research suggests that this compound might possess some biological activity. A study investigated the physiological activity of toluyl esters derived from 5-methyl-2-phenyl-2-hexenal derivatives, including a compound synthesized from this compound. [] The study found that some derivatives exhibited potential as whitening agents and growth regulators.
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